N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a 1,2,4-triazole ring fused with a 1,5-benzodioxepin ring.
- The functional groups include a chloro group (Cl) and a fluorine group (F) attached to the phenyl ring.
- The acetamide moiety contributes to its overall functionality.
Properties
Molecular Formula |
C20H18ClFN4O3S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18ClFN4O3S/c1-26-19(12-3-6-16-17(9-12)29-8-2-7-28-16)24-25-20(26)30-11-18(27)23-13-4-5-15(22)14(21)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,23,27) |
InChI Key |
KRCAPUPRBRIEKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
While specific synthetic routes for this compound may vary, here’s a general outline:
-
Construction of the Benzodioxepin Ring
- Start with a suitable precursor containing the benzodioxepin scaffold.
- Cyclization reactions, such as intramolecular ether formation, can yield the benzodioxepin ring.
-
Incorporation of the 1,2,4-Triazole Ring
- Introduce the triazole ring using a suitable precursor.
- Triazole formation can occur via cyclization reactions involving an azide and an alkyne.
-
Functionalization
- Introduce the chloro and fluorine substituents using appropriate reagents.
Industrial Production
Industrial-scale production methods are proprietary and may involve multistep processes. Collaboration between organic chemists and process engineers ensures efficient and scalable synthesis.
Chemical Reactions Analysis
Reactivity
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of functional groups (e.g., carbonyls) may be relevant.
Common Reagents and Conditions
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).
Fluorination: Fluorinating agents like Selectfluor or DAST.
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Major Products
- The desired compound itself.
- Byproducts from side reactions during synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in functional materials (e.g., sensors, catalysts).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Understand how it modulates cellular pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures (e.g., other benzodioxepins, triazoles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
